molecular formula C16H15ClN2O2S B2684297 Ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate CAS No. 477859-11-3

Ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate

Cat. No.: B2684297
CAS No.: 477859-11-3
M. Wt: 334.82
InChI Key: JTCUBKCTVCMKLF-UHFFFAOYSA-N
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Description

Ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[1,2-a]pyrimidine core, which is a fused bicyclic structure, and is substituted with a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[1,2-a]pyrimidine core, which can be achieved through the condensation of appropriate pyrrole and pyrimidine precursors. The chlorothiophene moiety is then introduced via a substitution reaction, often using a chlorinated thiophene derivative and a suitable base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (dimethylformamide, dichloromethane).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and mechanisms of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:

    Ethyl 7-(3-bromothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Ethyl 7-(3-methylthiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate: Contains a methyl group instead of chlorine, leading to different chemical and biological properties.

    Ethyl 7-(3-nitrothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

Properties

IUPAC Name

ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-4-21-16(20)13-11(14-12(17)5-6-22-14)8-19-10(3)7-9(2)18-15(13)19/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCUBKCTVCMKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2C=C1C3=C(C=CS3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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